Comparative LDL-C Reduction Efficacy in HoFH: Lomitapide vs. Mipomersen
In separate registration trials for homozygous familial hypercholesterolemia (HoFH), lomitapide achieved a mean LDL-C reduction of approximately 50% from baseline in its single-arm, open-label trial [1]. In contrast, mipomersen reduced LDL-C by approximately 25% in its double-blind, placebo-controlled registration study [1]. Although no direct head-to-head trial exists, a comparative review notes that lomitapide at doses ≥20 mg daily appears to have somewhat greater mean efficacy in LDL-C reduction than mipomersen at the fixed dose of 200 mg SC weekly [2].
| Evidence Dimension | Mean LDL-C reduction from baseline in HoFH patients |
|---|---|
| Target Compound Data | Approximately 50% (lomitapide, oral, dose-escalated to median 40 mg/day) |
| Comparator Or Baseline | Approximately 25% (mipomersen, subcutaneous, 200 mg weekly) |
| Quantified Difference | Lomitapide achieves approximately 2-fold greater LDL-C reduction than mipomersen in respective registration trials. |
| Conditions | Single-arm open-label trial (lomitapide) vs. double-blind placebo-controlled trial (mipomersen) in HoFH patients; cross-study comparison, not head-to-head. |
Why This Matters
For HoFH patient management and research model selection, the magnitude of LDL-C reduction directly impacts the likelihood of achieving guideline-recommended targets and the potential for cardiovascular event reduction.
- [1] Berberich AJ, Hegele RA. Lomitapide and Mipomersen—Inhibiting Microsomal Triglyceride Transfer Protein (MTP) and apoB100 Synthesis. Curr Atheroscler Rep. 2019;21(12):48. View Source
- [2] Rader DJ, Kastelein JJ. Lomitapide and mipomersen: novel lipid-lowering agents for the management of familial hypercholesterolemia. J Cardiovasc Nurs. 2014;29(5):E7-E12. View Source
